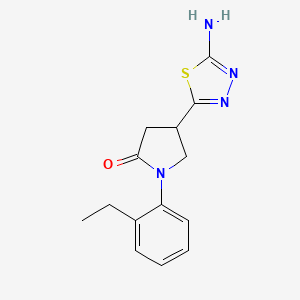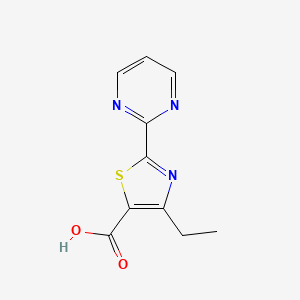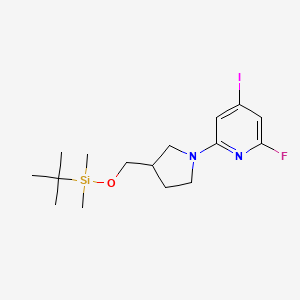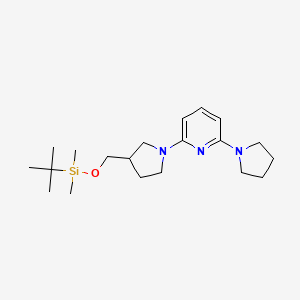
N-(4-Butoxyphenyl)-N-octylamine
Vue d'ensemble
Description
“N-(4-Butoxyphenyl)-N-octylamine” is a compound that likely contains an amine group (-NH2) and two alkyl groups attached to nitrogen: a butoxyphenyl group and an octyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(4-butoxyphenyl)acetamide, has been synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide .Applications De Recherche Scientifique
Electrochromic Materials
A study conducted by Beaupré, Dumas, and Leclerc (2006) focused on the development of new electrochromic polymers containing 4-butyltriphenylamine (BuTPA) units, which are structurally similar to N-(4-Butoxyphenyl)-N-octylamine. These polymers, obtained through the Suzuki−Miyaura cross-coupling reaction, exhibit significant potential for applications in textile/plastic electrochromic cells due to their solubility in common organic solvents and suitability for spray-coating film deposition (Beaupré, Dumas, & Leclerc, 2006).
Analytical Chemistry Applications
Memon, Yılmaz, and Soylak (2017) introduced a green switchable solvent hyphenated liquid phase microextraction (SS-LPME) method using N,N-dimethyl-n-octylamine bicarbonate for the preconcentration and extraction of biologically and nutritionally important elements like Co(II) from tobacco and food samples. This novel methodology emphasizes the utility of N-octylamine derivatives in enhancing analytical procedures for environmental and food sample analysis (Memon, Yılmaz, & Soylak, 2017).
Environmental Analysis
Zhang, Sverko, Smyth, and Marvin (2016) developed a method for determining substituted diphenylamines, which include compounds structurally related to this compound, in environmental samples such as wastewater, biosolids, and sediments. Their study highlights the environmental relevance of these compounds due to their stability and low biodegradation, underscoring the importance of monitoring their presence in the environment (Zhang, Sverko, Smyth, & Marvin, 2016).
Synthesis and Photophysical Properties
Collings et al. (2009) explored the synthesis and optical properties of donor-acceptor molecules containing dimesitylboryl groups, with studies focusing on dipolar, quadrupolar, and octupolar systems based on p-dimesitylborylphenylethynylaniline core structures. Although not directly involving this compound, this research indicates the broader interest in synthesizing and studying the properties of complex organic compounds for potential applications in optoelectronics and photonics (Collings et al., 2009).
Propriétés
IUPAC Name |
4-butoxy-N-octylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-3-5-7-8-9-10-15-19-17-11-13-18(14-12-17)20-16-6-4-2/h11-14,19H,3-10,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCAEBBTWZJCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone](/img/structure/B1440386.png)


![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic aciddihydrochloride](/img/structure/B1440390.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)





![4-[2-(1-Piperidinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1440403.png)
